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In the landscape of pharmaceutical and agrochemical research, halogenated pyridines serve
as indispensable structural motifs and versatile synthetic intermediates.[1] This guide focuses
on 3-Bromo-2-chloropyridin-4-amine (CAS No. 215364-85-5), a key building block in the
synthesis of novel bioactive molecules. It is important to note that this compound is a structural
isomer of "4-Bromo-3-chloropyridin-2-amine" and is the commercially prevalent and well-
documented substance corresponding to the general chemical formula requested. Its utility as
a synthetic precursor for various drugs, including anti-tumor agents, underscores the critical
need for a comprehensive understanding of its physical properties.[2]

For researchers in drug development, a molecule's physical characteristics are not mere data
points; they are the fundamental parameters that dictate its journey from a laboratory curiosity
to a viable therapeutic agent. Properties such as melting point, solubility, and solid-state form
directly influence process chemistry, formulation strategies, bioavailability, and ultimately, the
safety and efficacy of the final product. This document provides a detailed examination of these
properties, grounded in established analytical techniques, to empower scientists and
developers with the actionable insights needed for their work.
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Section 1: Core Physicochemical Properties

A precise understanding of the fundamental physical constants of a compound is the bedrock
of its chemical identity and purity assessment. These properties are often the first line of
evaluation for a newly synthesized or sourced batch of material.

Data Summary

The primary physicochemical properties of 3-Bromo-2-chloropyridin-4-amine are summarized
below. It is crucial to recognize that some parameters, such as boiling point and density, are
often provided as computationally predicted values in commercial listings and should be
experimentally verified if critical for a specific application.

Property Value Source(s)
Molecular Formula CsH4BrCINz [3]
Molecular Weight 207.46 g/mol [3114]
Appearance White to off-white solid [2]

Melting Point (m.p.) 148-153 °C [3]

Boiling Point (b.p.) 329.0 £ 37.0 °C (Predicted) [2]

Density 1.834 + 0.06 g/cm3 (Predicted) [2]

pKa 2.73 £ 0.42 (Predicted) [2]

Expert Insights on Core Properties

e Melting Point: The melting point is a robust indicator of purity. The relatively sharp range of
148-153 °C suggests a well-defined crystalline solid.[3] A significant depression or
broadening of this range in a sample would strongly indicate the presence of impurities. The
definitive method for determining this property with high precision is Differential Scanning
Calorimetry (DSC), which not only provides the melting onset and peak but also reveals
other thermal events like polymorphic transitions.

e Predicted Values: The boiling point and density are noted as "Predicted".[2] This is a critical
distinction. These values are derived from in-silico models based on the chemical structure.
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While useful for initial estimation, they lack the authority of experimental data. Experimental
determination of the boiling point would likely require vacuum distillation due to the high
predicted temperature, at which point the compound may risk decomposition.

o Appearance: The description as a "White to off-white solid" is typical for many organic
compounds.[2] Any significant deviation in color (e.g., yellow, brown) should be investigated
as it may signal degradation or the presence of residual reagents from synthesis.

Section 2: Solubility Profile: A Critical Parameter for
Drug Development

Solubility is arguably one of the most critical physical properties for any compound intended for
biological application. It governs the dissolution rate, which is often the rate-limiting step for
absorption and bioavailability. The "biopharmaceutics classification system" (BCS) uses
solubility as a primary axis for classifying drug compounds. While specific quantitative data is
not readily available in public literature, determining it experimentally is a straightforward and
essential task.

Experimental Protocol: Kinetic Aqueous Solubility
Determination

This protocol describes a standard, high-throughput method for assessing kinetic solubility,
often used in early drug discovery to rank compounds.

Causality Behind the Method: The choice of a kinetic assay using a DMSO stock is a pragmatic
one. It mimics how compounds are often handled in biological screens and provides a rapid
assessment of how much compound will remain in solution after being precipitated from a high-
energy state. This is distinct from thermodynamic solubility, which is an equilibrium state and
takes longer to measure.

e Preparation of Stock Solution: Prepare a high-concentration stock solution of 3-Bromo-2-
chloropyridin-4-amine (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

e Sample Preparation: Dispense the DMSO stock solution into a 96-well microplate. Add
agueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired
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final test concentration, ensuring the final DMSO concentration is <1%. This rapid addition
from a soluble state into an anti-solvent (the buffer) will cause the compound to precipitate.

 Incubation and Equilibration: Seal the plate and shake at room temperature for a defined
period (typically 1.5 to 2 hours) to allow the solution to reach a state of metastable
equilibrium.

e Separation of Solid: Subject the plate to centrifugation at high speed (e.g., 3000 x g for 15
minutes) to pellet the precipitated solid material.

e Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the
concentration of the dissolved compound using a suitable analytical method, such as High-
Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry
(LC-MS), against a standard curve prepared from the DMSO stock.

Section 3: Spectroscopic and Structural
Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" of the molecule, confirming its
identity and structure.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the complete physicochemical
characterization of a research compound like 3-Bromo-2-chloropyridin-4-amine.
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Caption: Workflow for Physicochemical Characterization.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. A

synthesis report indicates a successful Liquid Chromatography-Mass Spectrometry (LCMS)

analysis, finding an m/z of 209.0 for the [M+H]* ion, which corresponds to the expected

protonated mass of the molecule.[2] For definitive confirmation, High-Resolution Mass

Spectrometry (HRMS) is the gold standard.

Protocol: HRMS via Electrospray lonization (ESI)

o Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a

suitable solvent like methanol or acetonitrile.
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e Infusion: Infuse the sample solution directly into the ESI source of a time-of-flight (TOF) or
Orbitrap mass spectrometer.

» Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated
molecule [M+H]*.

e Analysis: The resulting high-resolution mass should be within 5 ppm of the theoretical exact
mass of CsHsBrCIN2+* (207.9404), providing strong evidence of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic structure of an organic
molecule.

Expected Features for 3-Bromo-2-chloropyridin-4-amine:

e 1H NMR: Two distinct signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to
the two protons on the pyridine ring. A broad signal corresponding to the two protons of the
amine (-NH2) group.

e 13C NMR: Five distinct signals for the five carbon atoms of the pyridine ring.
Protocol: *H and *3C NMR Acquisition

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCIs) in a standard NMR tube. DMSO-ds is often a
good choice for its ability to dissolve polar compounds and to clearly show exchangeable
protons like those of the amine group.

o Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

e Analysis: Process the data to identify chemical shifts, coupling constants, and integration
values to confirm that the observed spectrum matches the proposed structure.

Section 4: Safety, Handling, and Storage

Proper handling of any chemical intermediate is paramount for researcher safety. 3-Bromo-2-
chloropyridin-4-amine is classified as a hazardous substance.
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Hazard Summary

o Acute Toxicity: Toxic if swallowed.[3][4]
o Skin Contact: Causes skin irritation.[3][4]
o Eye Contact: Causes serious eye damage/irritation.[3][4]

 Inhalation: May cause respiratory irritation.[4]

Recommended Handling and Storage Procedures

» Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile),
and safety glasses or goggles.[5][6]

« Handling: Avoid creating dust.[6][7] Wash hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry place.[5] Commercial suppliers
recommend refrigerated storage between 2-8°C for long-term stability.[2][3] The material
should be protected from light.[8]

The following diagram illustrates the relationship between the compound's properties and key
considerations in a drug development context.
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Caption: Impact of Physical Properties on Drug Development.

Conclusion

3-Bromo-2-chloropyridin-4-amine is a valuable chemical entity whose journey through the
research and development pipeline is fundamentally guided by its physical properties. A sharp
melting point indicates high purity, while its solubility profile will dictate formulation approaches.
Spectroscopic data provides its definitive structural identity, and an understanding of its solid-
state characteristics is crucial for ensuring long-term stability and consistent performance. By
applying the standardized protocols outlined in this guide, researchers can build a robust data
package for this compound, mitigating risks and enabling scientifically sound decisions in the
complex process of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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